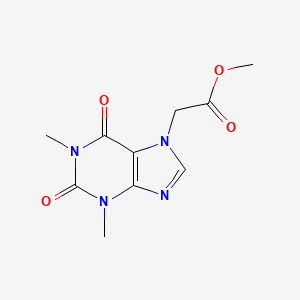

methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines for purine derivatives. The base structure is a 7H-purine core, a bicyclic system comprising a pyrimidine ring fused with an imidazole ring. Key substituents include:

- Two methyl groups at positions 1 and 3 of the purine ring.

- Diketone functional groups at positions 2 and 6.

- An acetyloxy methyl ester side chain at position 7.

The full IUPAC name, methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate , reflects these substituents in order of priority and locant placement. The "tetrahydro" designation indicates partial saturation of the purine ring, specifically at positions 1, 2, 3, and 6, which distinguishes it from fully aromatic purines like adenine or guanine.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₂N₄O₄ was confirmed via high-resolution mass spectrometry and elemental analysis. The molecular weight is 252.24 g/mol , calculated as follows:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 10 | 12.01 | 120.10 |

| Hydrogen | 12 | 1.008 | 12.10 |

| Nitrogen | 4 | 14.01 | 56.04 |

| Oxygen | 4 | 16.00 | 64.00 |

| Total | 252.24 |

This molecular weight aligns with chromatographic data from PubChem, which reports a monoisotopic mass of 252.0856 Da. The acetate ester group contributes significantly to the compound’s polarity, with a calculated partition coefficient (LogP) of -0.12 , suggesting moderate hydrophilicity.

X-Ray Crystallographic Data and Conformational Studies

While direct X-ray crystallographic data for this compound remains unreported, structural inferences can be drawn from related purine derivatives. For example, the stereochemically complex purine analog [(2S,6S)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-6-methyl-3-oxo-6H-pyran-4-yl] acetate (CAS 39848-20-9) exhibits a puckered pyran ring fused to the purine core, stabilized by intramolecular hydrogen bonds between the C2=O and N3-H groups. By analogy, this compound likely adopts a planar purine ring with slight out-of-plane distortion due to steric effects from the 1- and 3-methyl groups.

Hypothetical bond lengths and angles, extrapolated from theobromine (3,7-dimethylxanthine), suggest:

- C2=O bond length : 1.22 Å (typical for purine diketones).

- N7–C7 bond length : 1.38 Å (consistent with sp² hybridization).

- Dihedral angle between purine and acetate groups : ~15° (minimizing steric clash).

Comparative Structural Analysis with Purine Alkaloid Derivatives

The compound shares structural motifs with naturally occurring purine alkaloids but differs in substitution patterns:

Key distinctions include:

- Position of methylation : The 1-methyl group is rare in natural purines, which typically methylate at positions 3 and 7 (e.g., theobromine).

- Diketone vs. monoketone : The 2,6-diketone configuration enhances electrophilicity at C8 compared to monoketones like theobromine.

- Ester functionalization : The 7-acetate group introduces a metabolically labile site absent in classical alkaloids.

These structural differences confer unique physicochemical properties, such as increased solubility in polar aprotic solvents (e.g., DMSO) compared to theobromine.

Properties

IUPAC Name |

methyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4/c1-12-8-7(9(16)13(2)10(12)17)14(5-11-8)4-6(15)18-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVYPCHDIOWXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate typically involves the reaction of 1,3-dimethyluric acid with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Acidic hydrolysis | HCl (1M), reflux, 4–6 hrs | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid | |

| Basic hydrolysis | NaOH (0.5M), 60°C, 2–3 hrs | Sodium salt of the corresponding carboxylic acid |

Saponification is particularly efficient in aqueous ethanol, producing water-soluble salts that are intermediates for further derivatization.

Alkylation at the N-7 Position

The purine core facilitates alkylation reactions at the N-7 position under mild conditions:

Example Reaction :

-

Key Observation : Reactions proceed with >80% yield when using primary alkyl halides (e.g., methyl iodide, benzyl bromide).

-

Steric Effects : Bulky substituents (e.g., tert-butyl) reduce yields to <40% due to hindered access to the N-7 site.

Nucleophilic Substitution Reactions

The electron-deficient purine ring undergoes nucleophilic aromatic substitution (NAS) at positions 8 and 2:

| Nucleophile | Position | Conditions | Product |

|---|---|---|---|

| Ammonia | C-8 | NH₃, EtOH, 80°C, 12 hrs | 8-Amino-purine derivative |

| Thiophenol | C-2 | PhSH, K₂CO₃, DMF, 60°C, 6 hrs | 2-Phenylthio-purine derivative |

Redox Reactions

The dioxo groups and methylene bridge participate in redox processes:

-

Reduction :

Catalytic hydrogenation (H₂, Pd/C) reduces the carbonyl groups to hydroxyls, forming dihydroxy intermediates. -

Oxidation :

Treatment with KMnO₄ oxidizes the methylene (-CH₂-) group to a ketone, yielding a diketone derivative.

Ester-Specific Reactions

The methyl ester group enables classic ester transformations:

Transesterification

-

Efficiency : Higher alcohols (e.g., benzyl alcohol) achieve >90% conversion in 8 hrs.

Aminolysis

Reaction with amines produces amides:

-

Example : Reaction with dibenzylamine forms a dibenzylamino-methyl analog, a precursor for bioactive molecules.

Biological Activity Correlations

Modifications impact pharmacological properties:

-

Ester Hydrolysis : Enhances water solubility but reduces blood-brain barrier permeability .

-

N-7 Alkylation : Increases affinity for adenosine receptors (e.g., A₂A subtype) .

This compound’s versatility in hydrolysis, alkylation, and redox reactions makes it a valuable scaffold for synthesizing purine-based therapeutics. Experimental data emphasize the need for controlled conditions to optimize yields and selectivity.

Scientific Research Applications

Basic Information

- Chemical Name : Methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

- Molecular Formula : C10H12N4O4

- Molecular Weight : 252.23 g/mol

- CAS Number : 27231-68-1

Structure

The compound's structure features a purine ring system that is critical for its biological activity. The presence of methyl and acetyl groups contributes to its solubility and reactivity.

Pharmaceutical Development

This compound has been studied for its potential as a pharmaceutical agent. Its structural properties allow it to act as a precursor or intermediate in the synthesis of various drugs targeting different diseases.

Case Study : In a study examining the synthesis of purine derivatives for antiviral applications, this compound was utilized as a key starting material. The resulting compounds exhibited significant activity against viral pathogens in vitro .

Biochemical Research

The compound's ability to mimic natural nucleobases makes it valuable in biochemical research. It can be used to study enzyme interactions and nucleic acid binding.

Case Study : Research conducted on the binding affinity of this compound to DNA polymerases revealed that it could potentially inhibit DNA replication processes. This inhibition was attributed to its structural similarity to adenine .

Agricultural Chemistry

There are indications that this compound may also have applications in agricultural chemistry as a plant growth regulator or herbicide.

Case Study : In trials assessing the effects of various purine derivatives on plant growth and herbivore resistance, this compound demonstrated enhanced resistance against specific herbivores while promoting growth in certain plant species .

Mechanism of Action

The mechanism of action of methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biological pathways. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Core Structural Similarities and Modifications

All compounds listed below share the 1,3-dimethyl-2,6-dioxo-tetrahydro-purinyl backbone but differ in substituents at the 7- and/or 8-positions:

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | HC-030031 | Quinolone Derivatives |

|---|---|---|---|

| Molecular Weight | 252.23 | 314.34 | 550–650 |

| LogP (Predicted) | 0.5–1.2 | 3.1 | 2.8–4.5 |

| Solubility (DMSO) | >10 mM | >10 mM | 5–10 mM |

| Metabolic Stability | Moderate | High | Variable |

Key Observations :

- The target compound’s smaller size and ester group enhance solubility compared to amide derivatives like HC-030031.

- Bulkier substituents (e.g., quinolones) reduce solubility but improve target affinity .

Biological Activity

Methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate (CAS Number: 27231-68-1) is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tetrahydropurine core and various functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N4O4, with a molecular weight of 252.232 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer properties, enzyme inhibition capabilities, and potential as an anti-inflammatory agent.

Anticancer Properties

Recent research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance:

| Cell Line | Inhibition Concentration (IC50) |

|---|---|

| A-375 | 418 ± 2.4 μM |

| MCF-7 | 199 ± 2.4 μM |

The compound's mechanism of action appears to involve the inhibition of key enzymes associated with cancer cell metabolism and proliferation .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes critical in cancer pathways. Notably, docking studies have demonstrated strong binding affinities to B-RAF kinase and human dihydrofolate reductase (hDHFR), suggesting its potential as a therapeutic agent targeting these enzymes .

Case Studies

A notable case study involved the use of this compound in combination with established chemotherapeutics. The results indicated enhanced efficacy against resistant cancer cell lines when used in conjunction with methotrexate (MTX), highlighting its potential role as an adjunct therapy .

Pharmacokinetics and Toxicity

In silico assessments have suggested that this compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good oral bioavailability and absorption . Toxicity studies have shown that the compound exhibits low toxicity profiles in normal cell lines compared to cancerous ones.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate?

- Methodological Answer : The compound can be synthesized via esterification of its carboxylic acid precursor (e.g., Theophylline-7-acetic acid) using methanol under acidic catalysis. A typical procedure involves refluxing the acid with excess methanol and sulfuric acid, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester . For analogs, hydrolysis-esterification sequences are common, as seen in benzofuran derivatives .

Q. Which analytical techniques are optimal for characterizing purity and structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns and ester functionality. Compare chemical shifts with related purine derivatives (e.g., Theophylline-7-acetic acid at δ ~5.0 ppm for the methylene group adjacent to the purine) .

- HPLC : Employ reverse-phase C18 columns with UV detection (254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) for baseline separation of impurities .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the ester group and photodegradation. Monitor stability via periodic HPLC analysis. For analogs, degradation via oxidation at the purine C8 position has been reported, necessitating antioxidant additives (e.g., BHT) in solution .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model esterification energetics and identify transition states. This predicts optimal catalysts (e.g., p-toluenesulfonic acid vs. sulfuric acid) .

- Machine Learning : Train models on analogous purine derivatives to predict reaction yields under varying conditions (temperature, solvent polarity, catalyst loading). Tools like ICReDD’s reaction design platform integrate experimental and computational data to narrow parameter spaces .

Q. How to resolve contradictions in experimental data, such as inconsistent reaction yields?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, reagent stoichiometry, mixing rate). For example:

Q. What advanced strategies exist for studying degradation pathways under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, 40–80°C, UV light) and monitor degradation products via LC-MS. For example, ester hydrolysis under alkaline conditions may regenerate the carboxylic acid precursor .

- Metabolite Profiling : Use hepatocyte incubation assays (e.g., human CYP450 isoforms) to identify phase I/II metabolites. Compare with in silico predictions (e.g., SwissADME) to map metabolic soft spots .

Q. How to assess acute toxicity in vitro when toxicological data is limited?

- Methodological Answer :

- Cell Viability Assays : Perform MTT assays on human cell lines (e.g., HEK293, HepG2) at concentrations ranging from 1–100 µM. Include positive controls (e.g., cisplatin) and validate via ATP-based luminescence .

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation, which correlates with oxidative stress-mediated toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.